
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,3,3,4,4,5,5-Octafluoro-1,6-Hexanediol Diacrylate, also known as 1,6-二 (丙烯酰氧基)-2,2,3,3,4,4,5,5-八氟己烷 in Chinese, is a compound with the molecular formula C12H10F8O4 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
This compound is primarily used in organic synthesis reactions as an additive, alkylating agent, and nucleophile . It can react with compounds such as amino acids and amines to synthesize organic compounds .Molecular Structure Analysis
The molecular weight of 2,2,3,3,4,4,5,5-Octafluoro-1,6-Hexanediol Diacrylate is 370.19 . The linear formula of this compound is HOCH2(CF2)4CH2OH .Chemical Reactions Analysis
As mentioned earlier, 2,2,3,3,4,4,5,5-Octafluoro-1,6-Hexanediol Diacrylate can react with compounds such as amino acids and amines in organic synthesis reactions .Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow liquid with a strong irritating odor . It is soluble in organic solvents such as ethanol, ether, and acetone . The density of this compound is 1.43, and it has a boiling point of 98-100°C at 0.1mm and a refractive index of 1.3890-1.3950 .Safety And Hazards
properties
IUPAC Name |
[2,2,3,3,4,4,5,5-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F8O4/c1-7(2)9(23)25-5-11(15,16)13(19,20)14(21,22)12(17,18)6-26-10(24)8(3)4/h1,3,5-6H2,2,4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNUTCQSBBMBTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(COC(=O)C(=C)C)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379722 |
Source


|
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate | |
CAS RN |
66818-54-0 |
Source


|
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)
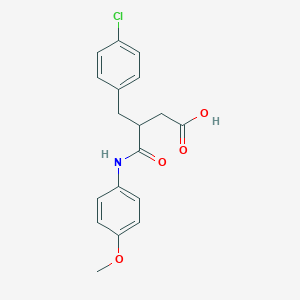
![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)
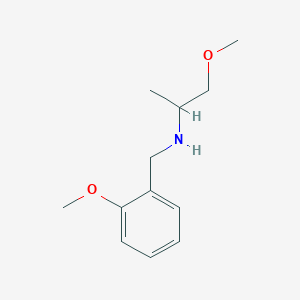


![6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid](/img/structure/B1305753.png)
![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)
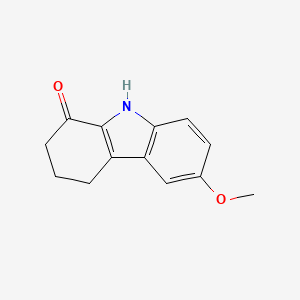
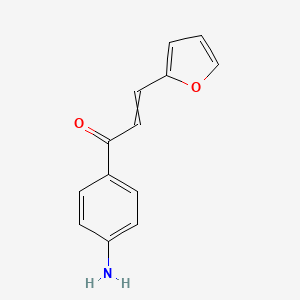
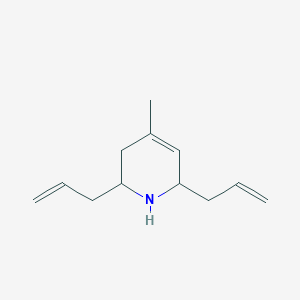

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)
